Cross-Dehydrogenative Coupling Synthetic Efficiency: Catalyst-Free AcOH-Promoted Functionalization versus Traditional Multi-Step Routes
The pyrazolo[1,5-a]pyridine-3-acetic acid scaffold can be synthesized via an AcOH and O₂-promoted cross-dehydrogenative coupling methodology that proceeds under catalyst-free conditions with high atom economy, representing a substantive synthetic advantage over traditional multi-step cycloaddition routes that require transition metal catalysts or thermal cyclization of azirines [1]. This method enables efficient access to 3-substituted pyrazolo[1,5-a]pyridine acetic acid derivatives via oxidative C(sp³)-C(sp²) coupling followed by dehydrative cyclization [1].
| Evidence Dimension | Synthetic route efficiency (catalyst requirement) |
|---|---|
| Target Compound Data | Catalyst-free, AcOH/O₂-promoted cross-dehydrogenative coupling |
| Comparator Or Baseline | Traditional [3+2] cycloaddition requiring transition metals or thermal azirine cyclization |
| Quantified Difference | Eliminates Pd or other transition metal catalysts; operates under ambient O₂ atmosphere with acetic acid as promoter |
| Conditions | Cross-dehydrogenative coupling of β-ketoesters/β-diketones with N-amino-2-iminopyridines in acetic acid under O₂ |
Why This Matters
Procurement of the pyrazolo[1,5-a]pyridine-3-acetic acid core provides access to a scaffold class for which catalyst-free, high-atom-economy synthetic routes exist, reducing downstream derivatization costs and simplifying scale-up considerations.
- [1] Behbehani H, et al. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O₂-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. S-EPMC6751734. 2019. View Source
